PI3Kα vs. PI3Kβ Selectivity
2-Chloro-6-ethylaminopyrazine demonstrates significant selectivity for the PI3Kα isoform over the PI3Kβ isoform. This selectivity is a critical differentiator within the PI3K inhibitor class, where many early compounds exhibited poor isoform selectivity [1]. This compound shows a strong affinity for PI3Kα, while its affinity for PI3Kβ is considerably weaker [1].
| Evidence Dimension | Binding Affinity (Apparent Ki) |
|---|---|
| Target Compound Data | Apparent Ki = 1 nM |
| Comparator Or Baseline | PI3Kβ (same compound, different target) |
| Quantified Difference | 114-fold selectivity (1 nM vs 114 nM) |
| Conditions | Fluorescence polarization assay using PIP3 as substrate, after 30 mins [1] |
Why This Matters
For researchers designing PI3Kα-selective inhibitors, this compound provides a starting scaffold with built-in isoform selectivity, reducing the need for extensive downstream lead optimization.
- [1] BindingDB. BDBM50347087 CHEMBL1796273: Apparent binding affinity to PI3Kalpha (Ki = 1 nM) and PI3Kbeta (Ki = 114 nM). View Source
